1-Ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-Ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethylsulfonyl group and a 4-methylsulfanylphenylmethyl group, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. Subsequently, the 4-methylsulfanylphenylmethyl group is introduced via a nucleophilic substitution reaction using an appropriate halide derivative. The final product is then purified and combined with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfonyl derivatives.
Substitution: Various substituted piperazine or phenyl derivatives.
Scientific Research Applications
1-Ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and methylsulfanyl groups can modulate the compound’s binding affinity and activity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylsulfonyl-4-(4-methylphenyl)piperazine
- 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine
- 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine
Uniqueness
1-Ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine is unique due to the presence of both ethylsulfonyl and 4-methylsulfanylphenylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-ethylsulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2.C2H2O4/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13;3-1(4)2(5)6/h4-7H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDFBWIQKGYRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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